N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aziridine ring, a cyclopropylmethyl group, and a pyridine carboxamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl bromide in the presence of a strong base.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Coupling with Pyridine-3-Carboxamide: The final step involves the coupling of the intermediate with pyridine-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropylmethyl group and pyridine carboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)benzamide
- N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)nicotinamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aziridine ring, in particular, makes it a valuable compound for studying nucleophilic substitution reactions and potential biological activities.
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-17(22-20(24)16-3-2-8-21-10-16)6-7-19(14)25-13-18-12-23(18)11-15-4-5-15/h2-3,6-10,15,18H,4-5,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSFVRZISQQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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